7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-14-11-19-17(20(29)12-14)13-24-22(26-19)28-23-25-18-10-6-5-9-16(18)21(27-23)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDMDJNKTFOOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . Other methods include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored. For instance, studies have shown that modifications in the quinazoline structure can enhance its efficacy against various cancer types, including breast and lung cancer .
Antimicrobial Properties
Quinazoline derivatives are also noted for their antimicrobial activities. The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory properties of quinazoline derivatives. The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Mechanism of Action
The mechanism of action of 7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinazolinone Derivatives
*Calculated based on molecular formula.
Key Observations :
- In contrast, the 4-methoxyphenyl group () introduces electron-donating properties, which may alter solubility and metabolic stability .
- Steric Effects: The 4-phenylquinazolin-2-ylamino group in the target compound introduces significant steric bulk compared to simpler substituents like phenyl or methylphenylamino (–4). This could influence kinase selectivity, as larger substituents may hinder binding to certain enzyme pockets .
Table 2: Reported Bioactivity of Structural Analogs
Key Insights :
- Safety data for the target compound are unavailable, but related compounds (e.g., 2,4-diamino-7-(5-methyl-2-furyl) derivatives) demonstrate risks of skin/eye irritation and respiratory toxicity, underscoring the need for rigorous toxicological profiling .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Methyl and phenyl substituents () may slow oxidative metabolism compared to halogenated analogs (), which are more prone to phase I transformations .
Biological Activity
7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 318.37 g/mol. The compound features a quinazoline core structure, which is often associated with various pharmacological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it may inhibit tyrosinase, an enzyme critical in melanin production, which is relevant for skin pigmentation disorders and certain types of cancer .
- Antimicrobial Activity : Quinazoline derivatives have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antibiotics .
- Antitumor Activity : The compound's structural features allow it to interfere with cancer cell proliferation by disrupting signaling pathways essential for tumor growth. This has been evidenced in in vitro studies where it showed cytotoxic effects against several cancer cell lines .
Biological Activity Data Table
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Tyrosinase | 25.75 | |
| Antimicrobial | Various Bacterial Strains | Varies | |
| Antitumor | Cancer Cell Lines | Varies |
Case Studies and Research Findings
- Antileishmanial Activity : Research has indicated that quinazoline derivatives exhibit antileishmanial properties. In silico studies have shown that these compounds can effectively bind to key proteins in Leishmania species, suggesting potential therapeutic applications against leishmaniasis .
- In Vitro Studies on Cancer Cells : A study focusing on the cytotoxic effects of this compound found that it significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .
- Molecular Docking Studies : Molecular docking simulations have revealed that this compound interacts favorably with target proteins involved in disease pathways, providing insights into its mechanism of action and supporting its potential as a lead compound for drug development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and ring closure. Key steps include:
- Cyclocondensation: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during quinazolinone core formation .
- Substitution Reactions: Introduce the 4-phenylquinazolin-2-yl group via Buchwald-Hartwig coupling or Ullmann-type reactions under Pd catalysis, optimized at 80–100°C .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%) .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | DMF, 120°C, 6h | 65 | 90 |
| Substitution | Pd(OAc)₂, DPPF, K₂CO₃, 90°C | 72 | 95 |
| Purification | Column chromatography (EtOAc:Hexane 3:7) | - | 98 |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm regiochemistry of substituents (e.g., methyl group at position 7, phenyl at quinazolin-2-yl) .
- HPLC-MS: Verify molecular ion peak (e.g., [M+H]⁺ at m/z 402.2) and purity (>95%) .
- X-ray Crystallography: Resolve ambiguous stereochemistry in dihydroquinazolinone rings (if applicable) .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer: Start with target-agnostic screens:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility: Measure in PBS (pH 7.4) and DMSO to guide in vivo testing .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
Methodological Answer: Systematically modify substituents and analyze effects:
- Variable Groups: Replace 4-phenyl with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to assess potency .
- Core Modifications: Compare dihydroquinazolinone vs. fully aromatic quinazoline cores for metabolic stability .
- Data Analysis: Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer: Combine molecular docking and dynamics:
- Docking (AutoDock Vina): Screen against kinase ATP-binding pockets (PDB: 1M17) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Calculations (MM/PBSA): Estimate binding affinities for lead prioritization .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Address variability via:
- Standardized Protocols: Replicate assays under identical conditions (e.g., cell density, serum concentration) .
- Metabolite Profiling: Use LC-MS to identify degradation products that may confound results .
- Orthogonal Assays: Validate kinase inhibition with radioactive ATP-binding assays if fluorescence data are inconsistent .
Q. What methodologies assess environmental stability and degradation pathways?
Methodological Answer: Conduct OECD-compliant studies:
Q. How to integrate theoretical frameworks into mechanistic studies?
Methodological Answer: Link experiments to hypotheses:
- Kinetic Theory: Derive rate equations for enzyme inhibition mechanisms (e.g., competitive vs. non-competitive) .
- QSAR Models: Use Hammett constants or DFT-calculated descriptors (e.g., HOMO/LUMO) to rationalize SAR .
- Systems Biology: Map compound effects onto signaling pathways (e.g., PI3K/AKT) via transcriptomic profiling .
Q. Data Contradictions & Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
